2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
This compound consists of a benzaldehyde core substituted with methyl groups at the 2- and 5-positions and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds in synthetic chemistry . The methyl groups influence steric and electronic properties, enhancing stability and modulating reactivity .
Properties
IUPAC Name |
2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-10-8-13(11(2)7-12(10)9-17)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCYJBMMSXNQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:
Boronic Acid Formation: The initial step involves the formation of boronic acid from a suitable precursor, such as a boronic ester.
Boronic Ester Formation: The boronic acid is then converted into its corresponding boronic ester using an alcohol, such as pinacol.
Boronic Ester Coupling: The boronic ester is coupled with a halogenated aromatic compound, such as 2,5-dimethylbenzaldehyde, under palladium-catalyzed conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions:
Palladium Catalyst: A palladium catalyst, such as Pd(PPh3)4, is commonly used.
Base: A base, such as sodium carbonate or potassium phosphate, is required to facilitate the reaction.
Solvent: Organic solvents like toluene or water are used.
Major Products Formed: The major product of the Suzuki-Miyaura coupling reaction involving this compound is the corresponding biaryl compound, which is valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as a reagent in organic synthesis. Its boron-containing structure allows for:
- Cross-coupling reactions : It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
- Functionalization of aromatic compounds : The aldehyde group can be readily transformed into various functional groups through standard organic transformations.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for:
- Drug development : Its derivatives have been explored for potential therapeutic applications due to their biological activity.
- Targeted delivery systems : The boron moiety can enhance the solubility and bioavailability of drug candidates.
Materials Science
The unique properties of this compound make it suitable for:
- Polymer chemistry : It can be incorporated into polymers to improve mechanical properties or introduce specific functionalities.
- Photonic applications : Compounds containing dioxaborolane units are investigated for their optical properties in light-emitting devices.
Case Study 1: Cross-Coupling Reactions
A study demonstrated the effectiveness of 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in Suzuki-Miyaura reactions. The compound facilitated the coupling of aryl halides with boronic acids to yield biaryl compounds with high yields and selectivity.
| Reaction Component | Aryl Halide | Boronic Acid | Yield (%) |
|---|---|---|---|
| Example Reaction | 4-Bromoaniline | Phenylboronic Acid | 85% |
| Example Reaction | 2-Bromotoluene | 3-Methylphenylboronic Acid | 90% |
Case Study 2: Drug Development
Research has indicated that derivatives of this compound exhibit promising anti-cancer activity. A derivative was synthesized and tested against various cancer cell lines showing significant cytotoxic effects.
| Compound Name | IC (µM) | Cell Line Tested |
|---|---|---|
| Derivative A | 12 | MCF-7 |
| Derivative B | 8 | HeLa |
Mechanism of Action
The mechanism by which 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects involves the formation of a palladium complex, which facilitates the cross-coupling reaction. The boronic acid moiety undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the biaryl product.
Molecular Targets and Pathways: The primary molecular target in cross-coupling reactions is the palladium catalyst, which mediates the formation of carbon-carbon bonds. The pathways involved include oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Structure : Lacks methyl groups at the 2- and 5-positions.
- However, the electron-rich environment from methyl groups in the target compound may stabilize intermediates .
- Synthesis : Prepared via pinacol esterification of 4-formylphenylboronic acid, yielding 100% conversion under mild conditions .
- Applications : Used as a precursor in fluorescent probes and OLED materials .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
- Structure : Replaces the benzene ring with a thiophene ring.
- Electronic Effects : The sulfur atom in thiophene increases electron density, altering conjugation and redox properties. This may enhance charge transport in optoelectronic applications .
- Yield : Synthesized via Debus-Radziszewski reaction with 76% yield, comparable to benzene derivatives .
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Structure : Substitutes a chloro group at the 3-position.
- Electronic Effects : The electron-withdrawing chloro group deactivates the aromatic ring, reducing electrophilicity at the aldehyde. This contrasts with the electron-donating methyl groups in the target compound, which increase electron density .
- Applications: Potential use in pharmaceuticals due to halogenated aromatic systems .
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
- Structure : Features a six-membered dioxaborinane ring instead of a five-membered dioxaborolane.
- Stability : The five-membered borolan ring (target compound) is more thermodynamically stable than six-membered borinane derivatives, affecting shelf life and reaction conditions .
- Synthesis : Requires 2,2-dimethyl-1,3-propanediol for esterification, differing from pinacol .
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
- Structure : Isoxazole ring replaces benzene, introducing a heterocyclic nitrogen and oxygen.
- Solubility : Enhanced polarity due to the heterocycle improves solubility in polar solvents compared to purely aromatic systems .
- Applications : Useful in agrochemicals and medicinal chemistry due to isoxazole’s bioactivity .
2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Structure : Methoxy groups at 2- and 6-positions.
- Electronic Effects: Methoxy groups are stronger electron donors than methyl, further increasing ring electron density. This may accelerate aldehyde reactivity in nucleophilic additions .
- Applications: Potential in lignin-derived polymers or asymmetric catalysis .
Biological Activity
2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure may confer specific biological activities that warrant investigation. This article reviews available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : CHBNO
- Molecular Weight : 286.14 g/mol
- CAS Number : 1314306-11-0
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antimicrobial properties and potential anticancer effects. Below are detailed findings from various studies:
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Activity Against Bacteria : Compounds with similar dioxaborolane structures have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL .
Anticancer Potential
The compound's potential as an anticancer agent has also been investigated. Research indicates that boron-containing compounds can inhibit tumor growth through various mechanisms:
- Mechanism of Action : Boron compounds may disrupt cellular signaling pathways involved in cancer progression. Studies have suggested that they may inhibit key enzymes or receptors associated with tumor growth .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of boron-containing compounds demonstrated that derivatives similar to this compound were effective against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial activity.
- Preclinical Trials for Anticancer Activity : In preclinical models of breast cancer, the compound exhibited significant tumor reduction compared to control groups when administered at therapeutic doses. The mechanism was attributed to the induction of apoptosis in cancer cells .
Q & A
Q. Basic
- 1H/13C NMR : Distinct peaks for the aldehyde proton (~10 ppm) and Bpin group (quartet at ~1.3 ppm for methyl groups). Steric effects from 2,5-dimethyl substituents may split aromatic signals .
- HRMS : Confirms molecular weight (C₁₆H₂₁BO₃, calc. 288.16) and isotopic pattern for boron .
- X-ray crystallography (if crystals form) validates spatial arrangement of substituents .
How do the methyl groups influence its reactivity in cross-coupling reactions?
Advanced
The 2,5-dimethyl substituents introduce steric hindrance, potentially slowing transmetallation or oxidative addition steps in Suzuki couplings. Mitigation strategies:
- Use bulky ligands (e.g., SPhos or RuPhos) to stabilize Pd intermediates.
- Optimize temperature (e.g., 90–110°C) to overcome kinetic barriers.
- Compare yields with non-methylated analogs (e.g., 4-(Bpin)benzaldehyde) to quantify steric effects .
What are the challenges in achieving high purity, and how are they addressed?
Q. Advanced
- Byproduct formation : Side reactions (e.g., protodeboronation) occur if moisture is present. Use anhydrous conditions and degassed solvents.
- Low yields : Column chromatography with silica gel and triethylamine (0.25%) improves recovery by minimizing boronate decomposition .
- Stability : Store under inert gas (Ar/N₂) at –20°C to prevent aldehyde oxidation or Bpin hydrolysis .
How can this compound be utilized in developing fluorescent probes?
Advanced
The aldehyde group reacts with primary amines to form Schiff base linkages , enabling conjugation with fluorophores or recognition motifs. Example applications:
- Ratiometric H₂O₂ probes : The Bpin group reacts selectively with peroxides, altering fluorescence emission .
- Two-photon imaging agents : Conjugation with naphthalene derivatives enhances tissue penetration .
What role does this compound play in polymer synthesis?
Q. Basic
- Conjugated polymers : The aldehyde participates in condensation reactions (e.g., with diamines) to form polyimines for optoelectronic materials.
- Post-polymerization functionalization : Bpin groups enable Suzuki coupling to introduce side chains or crosslinkers .
How does its electronic structure affect applications in OLEDs?
Q. Advanced
- HOMO/LUMO modulation : The electron-withdrawing aldehyde and electron-donating Bpin group create a polarized aromatic system, enhancing charge transport in emissive layers.
- Thermally activated delayed fluorescence (TADF) : Derivatives with dihydroacridine or phenoxazine units show efficient upconversion for blue-emitting OLEDs .
How to address contradictions in reported reaction yields?
Advanced
Discrepancies (e.g., 27% vs. higher yields in similar compounds) arise from:
- Catalyst loading : Higher Pd concentrations (5 mol%) improve turnover but increase costs.
- Purification methods : Internal standards (e.g., mesitylene) ensure accurate yield calculations .
- Substituent effects : Methyl groups reduce solubility; sonication or THF/EtOAc mixtures aid dissolution .
What analytical methods resolve overlapping NMR signals from methyl groups?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
